2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2S2/c20-19(21,22)12-4-3-5-13(10-12)25-17(27)16-14(6-9-28-16)23-18(25)29-11-15(26)24-7-1-2-8-24/h3-5,10H,1-2,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQGOMCGNDCIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC(=C4)C(F)(F)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic molecule with a complex structure that incorporates a thieno[3,2-d]pyrimidine core. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in cancer treatment and as an inhibitor of protein kinases.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 484.5 g/mol. The structure features several functional groups that contribute to its chemical reactivity:
- Thieno[3,2-d]pyrimidine core: Known for participating in nucleophilic substitutions and electrophilic reactions.
- Pyrrolidine moiety: May enhance binding affinity to biological targets.
- Trifluoromethoxy group: Influences electronic properties, potentially enhancing reactivity towards electrophiles.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the pyrrolidine and thioether functionalities.
- Addition of the trifluoromethyl group.
Each step requires optimization to ensure high yields and purity of the final product.
Anticancer Potential
Preliminary studies indicate that compounds similar to this molecule exhibit significant biological activity, particularly as protein kinase inhibitors . The thieno[3,2-d]pyrimidine derivatives have shown promise in disrupting cellular signaling pathways associated with cancer progression:
- Inhibition of Protein Kinases: Research has demonstrated that derivatives can inhibit various kinases implicated in cancer, such as CDK5 and GSK-3, with IC50 values indicating effective inhibition at micromolar concentrations .
| Compound Name | IC50 (µM) | Target Kinase |
|---|---|---|
| Thieno[3,2-d]pyrimidine Derivative | 0.41 | CDK5 |
| Thieno[3,2-d]pyrimidine Derivative | 1.5 | GSK-3 |
Binding Affinity Studies
Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding affinity of this compound to various biological targets. Additionally, molecular docking studies provide insights into potential binding modes with proteins involved in cancer pathways.
Case Studies
- In Vivo Studies: In vivo testing on animal models has shown that similar thieno[3,2-d]pyrimidine compounds can significantly reduce tumor growth when administered at specific dosages .
- Mechanistic Insights: Studies have indicated that these compounds may induce apoptosis in cancer cells through caspase-dependent pathways, highlighting their potential as therapeutic agents .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
Answer:
The synthesis involves multi-step reactions, including:
- Step 1: Formation of the thieno[3,2-d]pyrimidinone core via cyclization of precursor thioureas or thioamides under reflux conditions .
- Step 2: Introduction of the trifluoromethylphenyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to enhance regioselectivity .
- Step 3: Thioether linkage formation via nucleophilic substitution with 2-oxo-2-(pyrrolidin-1-yl)ethylthiol, optimized in polar aprotic solvents (e.g., DMF) at 60–80°C .
Yield Optimization: Use anhydrous conditions, inert atmospheres (N₂/Ar), and catalysts like Pd(PPh₃)₄ (0.5–2 mol%) to suppress side reactions .
Advanced: How can computational modeling resolve contradictions in proposed reaction mechanisms?
Answer:
Density Functional Theory (DFT) calculations can:
- Map transition states to validate proposed intermediates in cross-coupling or thioether formation steps .
- Predict regioselectivity conflicts (e.g., trifluoromethylphenyl vs. pyrrolidinyl group orientation) by comparing activation energies of competing pathways .
- Validate experimental NMR data (e.g., chemical shift discrepancies due to conformational isomers) .
Basic: Which spectroscopic techniques are critical for confirming structural integrity?
Answer:
- ¹H/¹³C NMR: Assign peaks for the thienopyrimidinone core (δ 6.5–8.5 ppm for aromatic protons) and trifluoromethylphenyl group (δ 7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error .
- FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) functional groups .
Advanced: How to address discrepancies in reported biological activity data?
Answer:
- Dose-Response Variability: Standardize assay conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .
- Metabolic Stability: Compare half-life (t₁/₂) in microsomal assays vs. cell-based models to identify confounding degradation pathways .
- Off-Target Profiling: Use kinase/GPCR panels to rule out non-specific interactions masking true efficacy .
Experimental Design: What strategies ensure robust pharmacological evaluation?
Answer:
- In Vitro: Prioritize enzyme inhibition assays (e.g., kinase targets) with IC₅₀ determination via fluorogenic substrates .
- In Vivo: Use murine models with pharmacokinetic (PK) sampling at 0, 1, 4, 8, 24h to assess bioavailability and metabolite formation .
- Controls: Include structurally related analogs (e.g., piperidinyl vs. pyrrolidinyl derivatives) to establish structure-activity relationships (SAR) .
Basic: What are the solubility challenges, and how can formulations mitigate them?
Answer:
- Solubility: The compound is lipophilic (logP ~3.5) due to the trifluoromethyl group, requiring co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) for in vitro assays .
- Formulation: Nanoemulsions or cyclodextrin complexes improve aqueous solubility by 10–20-fold for intravenous administration .
Advanced: How to design derivatives for improved metabolic stability?
Answer:
- Bioisosteric Replacement: Substitute the pyrrolidinyl group with azetidine (reduced CYP3A4-mediated oxidation) .
- Deuterium Labeling: Introduce deuterium at metabolically vulnerable positions (e.g., α to carbonyl) to slow hepatic clearance .
- Prodrug Strategy: Mask thioether groups as disulfides for targeted release in reducing environments (e.g., tumor microenvironments) .
Stability: How to assess hydrolytic and oxidative degradation under storage conditions?
Answer:
- Hydrolytic Stability: Incubate in pH 1.2 (simulated gastric fluid) and pH 7.4 (phosphate buffer) at 37°C for 24h; monitor degradation via HPLC .
- Oxidative Stability: Expose to 0.3% H₂O₂ for 6h; quantify thioether oxidation to sulfoxide/sulfone by LC-MS .
Computational Applications: Can molecular docking predict binding modes to biological targets?
Answer:
Yes. Use AutoDock Vina or Schrödinger Glide to:
- Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using crystallographic PDB structures .
- Validate docking poses with Molecular Dynamics (MD) simulations (10 ns trajectories) to assess binding stability .
Advanced: How to reconcile in vitro potency with in vivo efficacy gaps?
Answer:
- Plasma Protein Binding: Measure free fraction (fu) via equilibrium dialysis; adjust dosing to account for >95% binding in rodent plasma .
- Blood-Brain Barrier (BBB) Penetration: Calculate logBB (log[brain]/[blood]) using PAMPA-BBB assays; modify substituents to enhance passive diffusion .
- Metabolite Interference: Identify active metabolites via LC-MS/MS and test their activity in secondary assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
